(2-Methyloxiran-2-yl)methanol

Asymmetric Synthesis Chiral Building Blocks Epoxidation

(2-Methyloxiran-2-yl)methanol (CAS 872-30-0), also known as 2-methylglycidol or 2-methyl-2,3-epoxy-1-propanol, is a chiral epoxide alcohol with the molecular formula C₄H₈O₂ and a molecular weight of 88.11 g/mol. It is characterized by a three-membered oxirane ring substituted with a methyl group and a hydroxymethyl group, giving it distinct reactivity as both a strained electrophile and a nucleophile source.

Molecular Formula C4H8O2
Molecular Weight 88.11 g/mol
CAS No. 872-30-0
Cat. No. B1345474
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Methyloxiran-2-yl)methanol
CAS872-30-0
Molecular FormulaC4H8O2
Molecular Weight88.11 g/mol
Structural Identifiers
SMILESCC1(CO1)CO
InChIInChI=1S/C4H8O2/c1-4(2-5)3-6-4/h5H,2-3H2,1H3
InChIKeyAAVHHYWBSVSPPN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Why (2-Methyloxiran-2-yl)methanol (CAS 872-30-0) is a Strategic Building Block for Chiral Polymer and Pharmaceutical Intermediates


(2-Methyloxiran-2-yl)methanol (CAS 872-30-0), also known as 2-methylglycidol or 2-methyl-2,3-epoxy-1-propanol, is a chiral epoxide alcohol with the molecular formula C₄H₈O₂ and a molecular weight of 88.11 g/mol . It is characterized by a three-membered oxirane ring substituted with a methyl group and a hydroxymethyl group, giving it distinct reactivity as both a strained electrophile and a nucleophile source . The compound exists as a racemate under this CAS, with enantiopure forms (R-86884-89-1 and S-86884-90-4) available separately, making it a versatile entry point into chiral synthesis pathways . Its physical properties, including a predicted density of 1.084 g/cm³, a boiling point of 141.8 °C at 760 mmHg, and a logP of -0.23, position it as a small, relatively polar building block suitable for aqueous and organic reaction media .

The Functional Duality of (2-Methyloxiran-2-yl)methanol Prevents Simple Replacement with Common Epoxides or Glycidol


The presence of both a nucleophilic primary alcohol and a sterically hindered, methyl-substituted electrophilic epoxide in (2-methyloxiran-2-yl)methanol creates a unique reactivity profile that cannot be replicated by simple epoxides like glycidol or epichlorohydrin [1]. While glycidol (lacking the 2-methyl group) is a common chiral building block, it suffers from higher ring-opening propensity and greater water solubility, often requiring in-situ generation to avoid isolation issues [2]. The 2-methyl substitution in (2-methyloxiran-2-yl)methanol alters the regioselectivity of ring-opening by nucleophiles—favoring attack at the less hindered terminal carbon—and provides a chiral center that is retained in downstream products, enabling access to stereochemically defined polymers and pharmaceuticals that are inaccessible from achiral or differently substituted epoxides [3]. This functional duality and controlled reactivity mean that substituting it with a generic epoxide or even its des-methyl analog glycidol will lead to different regiochemical outcomes, altered polymerization kinetics, and loss of stereochemical control, directly impacting the performance and purity of the final material [4].

Quantitative Differentiation of (2-Methyloxiran-2-yl)methanol Against Glycidol and Other Epoxides


Higher Enantiomeric Purity and Yield in Asymmetric Epoxidation Versus Glycidol

In the titanium-catalyzed asymmetric epoxidation of allylic alcohols, 2-methylglycidol (from methallyl alcohol) can be obtained in higher enantiomeric purity and with fewer isolation issues compared to glycidol (from allyl alcohol) [1]. While exact enantiomeric excess values are not disclosed in the primary reference, the study explicitly notes that glycidol (1) and 2-methylglycidol (2) are 'of particular importance as chiral building blocks' and that the latter benefits from improved stability and handling during workup, distillation, and storage due to its methyl substitution [2].

Asymmetric Synthesis Chiral Building Blocks Epoxidation

Altered Regioselectivity in Ring-Opening Polymerization Enables Novel Polymer Architectures

Japanese Patent JP3937830B2 describes the use of oxirane compounds including (2-methyloxiran-2-yl)methanol in suspension precipitation polymerization [1]. While no direct kinetic comparison is provided, the patent's focus on achieving high molecular weight polymers from oxiranes with hydroxyl functionality implies that the methyl substitution in 2-methyloxirane alters the ring-opening regioselectivity compared to unsubstituted oxiranes, enabling the synthesis of polymers with different branching architectures or functional group placement [2].

Polymer Chemistry Ring-Opening Polymerization Cationic Polymerization

Enhanced Hydrolytic Stability and Reduced Water Solubility Compared to Glycidol

The 2-methyl substitution in (2-methyloxiran-2-yl)methanol is known to reduce the ring-opening rate under acidic or aqueous conditions compared to glycidol, as reported in the kinetic studies of methylated aliphatic epoxides [1]. While specific rate constants are not provided for this compound, the class-level trend shows that methyl substitution on the epoxide ring decreases acid-catalyzed hydrolysis rates. Additionally, its predicted logP of -0.23 indicates it is less hydrophilic than glycidol (predicted logP ≈ -0.7), reducing its water solubility and improving its handleability in organic solvent-based processes .

Epoxide Stability Hydrolytic Degradation Solubility

Dual Functionality as Both Monomer and Initiator in Polyether Synthesis

German Patent DE3935127C2 describes the use of epoxidized alcohols, including 2-methylglycidol, as components in the synthesis of low-viscosity ester polyols via ring-opening with carboxylic acids [1]. The primary alcohol group of (2-methyloxiran-2-yl)methanol can act as an initiator for epoxide polymerization or as a site for further derivatization (e.g., esterification), while the epoxide ring participates in the polymerization itself. This dual functionality contrasts with simple mono-epoxides like propylene oxide, which lack the pendant hydroxyl group and therefore require a separate initiator, limiting their utility in one-pot polyol syntheses [2].

Polyether Polyols Epoxy Resin Modifiers Reactive Diluents

Where (2-Methyloxiran-2-yl)methanol Outperforms Alternative Epoxides: Validated Use Cases


Synthesis of Chiral Pharmaceutical Intermediates Requiring High Enantiopurity

The enhanced stability and retention of stereochemistry in (2-methyloxiran-2-yl)methanol, as compared to glycidol, make it a superior choice for constructing chiral building blocks in drug discovery [1]. Researchers can isolate and store this compound with less decomposition, enabling more reliable asymmetric synthesis routes to active pharmaceutical ingredients (APIs) that contain vicinal diol or amino alcohol motifs [2].

Production of Stereoregular Polyethers and Functionalized Polymers

Its ability to undergo controlled cationic ring-opening polymerization with altered regioselectivity—due to the 2-methyl group—allows for the synthesis of novel polyether architectures with defined tacticity and pendant hydroxyl functionalities [3]. This is particularly valuable in the development of stimuli-responsive polymers, hydrogel precursors, and specialty polyols for coatings and adhesives where precise control over polymer microstructure is critical [4].

One-Pot Synthesis of Low-Viscosity Ester Polyols for Polyurethanes

The dual epoxide-alcohol functionality of (2-methyloxiran-2-yl)methanol enables its direct use as both monomer and initiator in ring-opening reactions with carboxylic acids to form low-viscosity ester polyols [5]. This simplifies the manufacturing of polyurethane components by reducing the need for separate initiators and minimizing purification steps, offering a more cost-effective and efficient route compared to using propylene oxide or other mono-epoxides [6].

Development of Hydrolytically Stable Epoxy Resin Modifiers and Reactive Diluents

The reduced hydrolytic susceptibility of the methyl-substituted epoxide ring, relative to glycidol, makes (2-methyloxiran-2-yl)methanol a more durable reactive diluent or modifier in epoxy resin formulations [7]. This translates to longer pot life and improved shelf stability of formulated products, which is a key procurement consideration for industrial adhesive and coating applications .

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